4-Phenylmethoxy Entecavir
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Overview
Description
4-Phenylmethoxy Entecavir is a derivative of Entecavir, a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus infection. This compound is characterized by the addition of a phenylmethoxy group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using silyl ether protecting groups such as trimethylsilyl (TMS) or tert-butyl dimethylsilyl (TBDMS).
Formation of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Cyclization and Deprotection: The protected intermediate undergoes cyclization to form the desired cyclic structure, followed by deprotection to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxy Entecavir can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenylmethoxy Entecavir has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its potential antiviral properties and interactions with viral enzymes.
Medicine: Explored for its efficacy in treating hepatitis B and other viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of 4-Phenylmethoxy Entecavir involves inhibition of the hepatitis B virus polymerase. By competing with the natural substrate deoxyguanosine triphosphate, it inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Comparison with Similar Compounds
Similar Compounds
Entecavir: The parent compound, used as a first-line treatment for chronic hepatitis B.
Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B and HIV.
Adefovir: A nucleotide analogue used to treat hepatitis B.
Uniqueness
4-Phenylmethoxy Entecavir is unique due to the presence of the phenylmethoxy group, which may enhance its antiviral activity and alter its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
InChI Key |
AEHKJMDVTSPHHQ-KKUMJFAQSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
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